molecular formula C16H19FN4O B4984014 5-(4-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine

5-(4-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine

Cat. No.: B4984014
M. Wt: 302.35 g/mol
InChI Key: RAWNOKYOWQFWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and an oxan-4-ylmethyl group attached to a 1,2,4-triazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-21(11-12-6-8-22-9-7-12)16-19-15(10-18-20-16)13-2-4-14(17)5-3-13/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWNOKYOWQFWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=NC(=CN=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic substitution of a halogenated triazine derivative with a fluorophenyl amine, followed by methylation and subsequent reaction with an oxan-4-ylmethyl group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted triazine derivatives .

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the oxan-4-ylmethyl group contributes to its solubility and bioavailability .

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